molecular formula C8H9FN2 B1638392 2-Fluoro-5-methyl-benzamidine

2-Fluoro-5-methyl-benzamidine

Cat. No.: B1638392
M. Wt: 152.17 g/mol
InChI Key: RYHAENOAFJSCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methyl-benzamidine is a useful research compound. Its molecular formula is C8H9FN2 and its molecular weight is 152.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-methyl-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methyl-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

2-fluoro-5-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

RYHAENOAFJSCFN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)C(=N)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-methylbenzenecarboximidamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzenecarboximidamide, a fluorinated aromatic amidine of significant interest in medicinal chemistry. Although specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from closely related analogues to present its core physicochemical properties, a robust and detailed protocol for its synthesis via the Pinner reaction, and a discussion of its potential applications in drug discovery. By grounding our analysis in the well-documented chemistry of aryl carboximidamides, this guide serves as an essential resource for researchers looking to explore this and similar scaffolds for the development of novel therapeutic agents.

Introduction

The carboximidamide, or amidine, functional group is a critical pharmacophore in modern drug design. Its basic nature allows it to form strong salt bridges with biological targets, and it is a key structural component in a variety of clinically significant molecules. The incorporation of fluorine into small molecule therapeutics is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The convergence of these two features in 2-Fluoro-5-methylbenzenecarboximidamide makes it a compelling, albeit under-explored, candidate for further investigation. This guide aims to bridge the information gap by providing a foundational understanding of this molecule, from its fundamental properties to its synthesis and potential biological relevance.

Physicochemical Properties

The molecular structure of 2-Fluoro-5-methylbenzenecarboximidamide consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a carboximidamide group at the 1-position.

Based on its chemical structure, the molecular formula is determined to be C₈H₉FN₂ .

The molecular weight and other key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉FN₂-
Molecular Weight 152.17 g/mol Calculated
Monoisotopic Mass 152.07498 DaPubChemLite
XLogP3 (Predicted) 1.5-
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 1-

Synthesis of 2-Fluoro-5-methylbenzenecarboximidamide

The most established and reliable method for the synthesis of aryl carboximidamides from their corresponding nitriles is the Pinner reaction.[1][2] This two-step process first involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) through the acid-catalyzed reaction of a nitrile with an alcohol. Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine.[3]

The logical and commercially available starting material for the synthesis of 2-Fluoro-5-methylbenzenecarboximidamide is 2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4).[4][5][6]

Proposed Synthetic Workflow

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 2-Fluoro-5-methylbenzonitrile D Reaction Vessel (0-5°C) A->D B Anhydrous Ethanol B->D C Anhydrous HCl (gas) C->D Catalyst E Ethyl 2-fluoro-5-methylbenzenecarboximidate hydrochloride (Pinner Salt) D->E Stir for 12-24h F Pinner Salt Solution E->F Dissolve in Anhydrous Ethanol H Reaction Vessel (Room Temp) F->H G Anhydrous Ethanolic Ammonia G->H I 2-Fluoro-5-methylbenzenecarboximidamide H->I Stir for 2-4h & Work-up

Caption: Synthetic workflow for 2-Fluoro-5-methylbenzenecarboximidamide.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-5-methylbenzonitrile (99%)[4][5][6]

  • Anhydrous Ethanol (≥99.5%)

  • Hydrogen Chloride gas (anhydrous)

  • Anhydrous Diethyl Ether

  • Ammonia gas (anhydrous) or a saturated solution of ammonia in anhydrous ethanol

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (e.g., filled with calcium chloride).

  • Ice bath.

  • Apparatus for generating and drying HCl gas.

  • Filtration apparatus (e.g., Büchner funnel).

Step 1: Synthesis of Ethyl 2-fluoro-5-methylbenzenecarboximidate hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).

  • Acidification: Cool the solution to 0-5°C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition of HCl until the solution is saturated.

  • Reaction: Seal the flask and stir the mixture at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the Pinner salt.

  • Isolation of Pinner Salt: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to facilitate the precipitation of the Pinner salt. Collect the white crystalline solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the nitrile or the intermediate Pinner salt to the corresponding amide or ester, respectively, significantly reducing the yield of the desired product.[7]

  • Low Temperature: The intermediate imidate hydrochloride (Pinner salt) is thermodynamically unstable at higher temperatures and can rearrange to the N-alkyl amide.[3][8] Maintaining a low temperature throughout the reaction is crucial for maximizing the yield of the Pinner salt.

  • HCl Gas: Gaseous HCl in an anhydrous alcohol is the classic reagent for this transformation. It acts as both the acid catalyst to activate the nitrile and the source of the chloride counter-ion for the Pinner salt.[1]

Step 2: Synthesis of 2-Fluoro-5-methylbenzenecarboximidamide (Ammonolysis)

  • Preparation of Ammoniacal Solution: Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol by bubbling ammonia gas through the alcohol at 0°C.

  • Ammonolysis: Dissolve the dried Pinner salt from Step 1 in a minimal amount of anhydrous ethanol and cool it in an ice bath. Slowly add the ethanolic ammonia solution (2.0-3.0 eq) to the stirred Pinner salt solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of ammonium chloride as a white precipitate will be observed.

  • Isolation and Purification: Remove the ammonium chloride by filtration. Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Fluoro-5-methylbenzenecarboximidamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or toluene).

Analytical Characterization

A comprehensive analytical approach is required to confirm the identity and purity of the synthesized 2-Fluoro-5-methylbenzenecarboximidamide.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amidine group. The ¹³C NMR spectrum will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and N-H stretching vibrations of the amidine group, as well as vibrations associated with the substituted aromatic ring.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.

Potential Applications in Drug Discovery

While there is no specific biological data for 2-Fluoro-5-methylbenzenecarboximidamide, the benzamidine scaffold is a well-known "privileged structure" in medicinal chemistry. Benzamidines are known to be inhibitors of serine proteases such as trypsin.[10] Furthermore, fluorinated benzamide and benzamidine derivatives have been investigated for a wide range of therapeutic applications.

  • Antimicrobial Agents: Benzamidine derivatives have shown promising antibacterial and antifungal activities.[11][12] The incorporation of fluorine may enhance these properties.

  • Anticancer Agents: Fluorinated benzamides have been explored as potential anticancer agents.[13][14] The amidine functional group could offer alternative binding interactions with cancer-related targets.

  • Enzyme Inhibition: The basic amidine group is an effective mimic of the guanidinium group of arginine, allowing it to interact with the active sites of various enzymes.

The logical progression for investigating the therapeutic potential of 2-Fluoro-5-methylbenzenecarboximidamide would involve screening against a panel of serine proteases, followed by broader screening for antimicrobial and anticancer activities.

G A 2-Fluoro-5-methylbenzenecarboximidamide E Potential Therapeutic Applications A->E B Privileged Scaffolds D Benzamidines B->D C Fluorinated Aromatics C->A D->A F Antimicrobial E->F G Anticancer E->G H Enzyme Inhibition (e.g., Serine Proteases) E->H

Caption: Logical relationships in the drug discovery potential of the title compound.

Conclusion

2-Fluoro-5-methylbenzenecarboximidamide represents a promising yet underexplored molecule at the intersection of fluorine chemistry and privileged medicinal scaffolds. This technical guide provides a solid foundation for its investigation, including a detailed and scientifically-grounded synthetic protocol based on the Pinner reaction, a comprehensive plan for its analytical characterization, and a clear rationale for its potential applications in drug discovery. It is our hope that this guide will stimulate further research into this and related compounds, ultimately leading to the development of novel and effective therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, July 28). Nitriles to Esters. Retrieved from [Link]

  • Schummer, A., & Reissig, H. U. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1617–1622.
  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • ResearchGate. (2025, August 5). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Retrieved from [Link]

  • PubChemLite. (n.d.). 1384264-25-8 (C8H9FN2). Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(12), 20496-20508.
  • ACS Publications. (2025, July 21). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Retrieved from [Link]

  • Tidwell, M. W., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(34), 4906-4909.
  • Oregon State University. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Retrieved from [Link]

  • Kumar, A., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of Molecular Structure, 1252, 132145.
  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • MDPI. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (2022).
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

2-Fluoro-5-methyl-benzamidine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-5-methyl-benzamidine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-benzamidine, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals.

Molecular Identification and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise molecular structure and associated identifiers. For 2-Fluoro-5-methyl-benzamidine, these are:

IdentifierValue
IUPAC Name 2-Fluoro-5-methyl-benzamidine
SMILES CC1=CC(=C(C=C1)F)C(=N)N
InChI Key InChI=1S/C8H9FN2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11)
Molecular Formula C₈H₉FN₂
Molecular Weight 152.17 g/mol

Rationale for Interest in Drug Discovery

The structural motifs present in 2-Fluoro-5-methyl-benzamidine are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The benzamidine functional group is a known pharmacophore that can act as a bioisostere for arginine or lysine, enabling it to interact with a variety of biological targets, including serine proteases and other enzymes.[2] The methyl group can provide additional hydrophobic interactions within a binding pocket and can influence the compound's overall solubility and pharmacokinetic profile.

Proposed Synthesis Protocol

While a specific, validated synthesis for 2-Fluoro-5-methyl-benzamidine is not published, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of related benzamidines and benzamides.[3][4][5] The following multi-step protocol outlines a logical pathway starting from commercially available materials.

Experimental Workflow: Synthesis of 2-Fluoro-5-methyl-benzamidine

A 2-Fluoro-5-methylbenzonitrile B Intermediate Imidate A->B Pinner Reaction (HCl, Ethanol) C 2-Fluoro-5-methyl-benzamidine B->C Ammonolysis (Ammonia)

Caption: Proposed two-step synthesis of 2-Fluoro-5-methyl-benzamidine from the corresponding benzonitrile via a Pinner reaction followed by ammonolysis.

Step-by-Step Protocol:

Step 1: Pinner Reaction to Form the Intermediate Imidate

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2-fluoro-5-methylbenzonitrile (1 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of nitrile).

  • Acidification: Cool the solution in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the solution until saturation is achieved. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction Monitoring: Seal the flask and allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 2-fluoro-5-methylbenzimidate hydrochloride salt. This intermediate is often used in the next step without further purification.

Step 2: Ammonolysis to Yield 2-Fluoro-5-methyl-benzamidine

  • Reaction Setup: Dissolve the crude imidate salt from the previous step in a fresh portion of anhydrous ethanol.

  • Ammonia Addition: Cool the solution to 0°C and bubble anhydrous ammonia gas through the mixture until saturation. Alternatively, a solution of ammonia in ethanol can be used.

  • Reaction and Work-up: Seal the reaction vessel and stir at room temperature for 24-48 hours. The formation of the benzamidine can be monitored by TLC or LC-MS.

  • Purification: After the reaction is complete, remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the final 2-Fluoro-5-methyl-benzamidine.

Potential Applications and Biological Significance

While the specific biological activity of 2-Fluoro-5-methyl-benzamidine has not been reported, its structural features suggest several potential applications in drug discovery and chemical biology.

  • Enzyme Inhibition: The benzamidine moiety is a common feature in inhibitors of serine proteases, such as thrombin and trypsin. The specific substitution pattern of this molecule could confer selectivity for a particular enzyme.

  • Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules in a drug discovery pipeline.[6]

  • Chemical Probe: If appropriately functionalized, 2-Fluoro-5-methyl-benzamidine could be developed into a chemical probe to study the function and localization of its biological target.

Safety and Handling

While specific toxicity data for 2-Fluoro-5-methyl-benzamidine is not available, it is prudent to handle this compound with the standard precautions for a novel research chemical. Based on related benzamide and benzamidine compounds, the following hazards may be present:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[7]

  • Irritation: May cause skin and eye irritation.[7]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work in a well-ventilated fume hood.

Conclusion

2-Fluoro-5-methyl-benzamidine represents a potentially valuable, yet underexplored, chemical entity for drug discovery and medicinal chemistry. The synthetic route proposed herein provides a viable pathway for its preparation, enabling further investigation into its physicochemical properties and biological activities. The strategic incorporation of fluorine and a benzamidine functional group makes it an attractive candidate for the development of novel therapeutics. As with any novel compound, all handling and synthesis should be conducted with appropriate safety measures in a controlled laboratory setting.

References

  • PubChem. 5-amino-2-fluoro-N-methylbenzamide. [Link]

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • PMC. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

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Methodological & Application

Synthesis of 2-Fluoro-5-methyl-benzamidine from 2-Fluoro-5-methylbenzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzamidine Derivatives

Benzamidine and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. They are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] Specifically, substituted benzamidines are crucial intermediates in the synthesis of various pharmaceuticals, acting as key building blocks for enzyme inhibitors and other bioactive molecules.[3] This document provides a detailed guide for the synthesis of 2-Fluoro-5-methyl-benzamidine, a valuable intermediate, starting from 2-Fluoro-5-methylbenzonitrile.

The primary method detailed here is the Pinner reaction, a classic and reliable method for converting nitriles to amidines.[4] This reaction proceeds through an imidate salt intermediate, which is then converted to the desired amidine.[5][6]

Principle Method: The Pinner Reaction

The Pinner reaction is an acid-catalyzed process that converts a nitrile into an imino ester salt, commonly referred to as a Pinner salt.[5] This intermediate is then reacted with ammonia or an amine to yield the corresponding amidine.[5][6] The reaction is typically carried out in an anhydrous alcohol solvent with the introduction of dry hydrogen chloride gas.[7]

The mechanism begins with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol.[8] The resulting intermediate undergoes proton transfer to form the imidate hydrochloride (Pinner salt).[8] Subsequent treatment with a source of ammonia leads to the formation of the benzamidine product.

Experimental Workflow: Pinner Reaction

Caption: Workflow for the synthesis of 2-Fluoro-5-methyl-benzamidine via the Pinner reaction.

Detailed Synthesis Protocol: Pinner Reaction

This protocol outlines the synthesis of 2-Fluoro-5-methyl-benzamidine hydrochloride and its subsequent conversion to the free base.

Part 1: Synthesis of Ethyl 2-fluoro-5-methylbenzenecarboximidate Hydrochloride (Pinner Salt)

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Diethyl Ether

  • Reaction flask with a gas inlet tube and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-Fluoro-5-methylbenzonitrile (1 equivalent) in anhydrous ethanol (3-5 equivalents).

  • Acidification: Cool the solution in an ice bath to 0-5 °C. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to prevent the formation of byproducts.[4][5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting nitrile is consumed.

  • Isolation of Pinner Salt: Once the reaction is complete, stop the flow of HCl gas. The Pinner salt will often precipitate from the solution. If not, add anhydrous diethyl ether to induce precipitation.

  • Filtration and Drying: Collect the crystalline Pinner salt by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen). Wash the crystals with a small amount of cold, anhydrous diethyl ether and dry under vacuum.

Part 2: Conversion to 2-Fluoro-5-methyl-benzamidine Hydrochloride

Materials:

  • Ethyl 2-fluoro-5-methylbenzenecarboximidate hydrochloride (Pinner Salt)

  • Anhydrous Dioxane

  • Anhydrous Ammonia

  • Reaction flask with a gas inlet tube

  • Magnetic stirrer and stir bar

Procedure:

  • Ammonolysis: Suspend the dried Pinner salt in anhydrous dioxane.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the suspension at room temperature with stirring. Alternatively, a solution of ammonia in dioxane can be used.

  • Reaction Completion: Continue the reaction until the Pinner salt is completely converted, as monitored by TLC or LC-MS.

  • Isolation of Amidine Hydrochloride: Remove the solvent under reduced pressure. The resulting solid is 2-Fluoro-5-methyl-benzamidine hydrochloride.

Part 3: Formation of 2-Fluoro-5-methyl-benzamidine (Free Base)

Materials:

  • 2-Fluoro-5-methyl-benzamidine hydrochloride

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane or Ethyl Acetate

  • Separatory funnel

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Neutralization: Dissolve the crude 2-Fluoro-5-methyl-benzamidine hydrochloride in water and cool in an ice bath.

  • Basification: Slowly add a cooled solution of sodium hydroxide with stirring until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous solution with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-5-methyl-benzamidine free base.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexane).

Key Reaction Parameters and Considerations

ParameterRecommended ConditionRationale and Causality
Solvent Anhydrous EthanolThe alcohol acts as both a solvent and a reactant in the formation of the Pinner salt. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile to the corresponding amide.[4]
Acid Catalyst Dry Hydrogen Chloride GasA strong acid is required to protonate the nitrile, making it more susceptible to nucleophilic attack. Gaseous HCl is traditionally used to maintain anhydrous conditions.[8]
Temperature 0-5 °C for Pinner Salt FormationThe reaction is exothermic. Low temperatures are necessary to prevent the thermodynamically unstable imidate hydrochloride from rearranging into byproducts like amides or alkyl chlorides.[4][5]
Ammonia Source Anhydrous Ammonia (gas or solution in dioxane)Anhydrous conditions are maintained to prevent hydrolysis of the Pinner salt to an ester.
Purification RecrystallizationThis is a standard method for purifying solid organic compounds to obtain a high-purity final product.

Characterization of 2-Fluoro-5-methyl-benzamidine

The structure and purity of the synthesized 2-Fluoro-5-methyl-benzamidine should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group protons, and the protons of the amidine group (-C(=NH)NH₂). The integration of these peaks will confirm the ratio of protons in the molecule.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbon of the amidine group.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=N bonds of the amidine functional group, as well as the C-F and C-H bonds.

  • Melting Point: A sharp melting point is indicative of a pure compound.

The analytical data obtained should be compared with literature values for confirmation.[1][2][9]

Alternative Synthesis Method: Nucleophilic Addition of Ammonia to Nitrilium Salts

An alternative approach to the synthesis of benzamidines involves the direct reaction of a nitrile with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nitrilium salt, followed by the addition of an amine. While effective, this method often requires cryogenic temperatures and strictly anhydrous conditions, making the Pinner reaction a more practical choice for many laboratory settings.

Safety and Handling

  • 2-Fluoro-5-methylbenzonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. It should be handled with extreme care in a well-ventilated fume hood. Use a gas scrubber to neutralize any excess gas.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Ammonia: Ammonia is a corrosive and toxic gas. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Pinner reaction provides a robust and well-established method for the synthesis of 2-Fluoro-5-methyl-benzamidine from 2-Fluoro-5-methylbenzonitrile. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, a high yield of the desired product can be obtained. Proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications in research and drug development.

References

  • A Lewis acid-promoted Pinner reaction - PMC. (2013, August 2). National Center for Biotechnology Information. [Link]

  • Pinner Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Pinner Reaction - J&K Scientific. (2025, June 4). J&K Scientific. [Link]

  • Pinner reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Pinner Reaction - SynArchive. (n.d.). SynArchive. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC. (2022, February 7). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - ResearchGate. (2025, October 14). ResearchGate. [Link]

  • Synthesis, Characterization and Response of Newer Benzamidine Analogues against >Porphyromonas gingivalis> mediated Peri-Implantitis - Monash University. (2024, April 15). Monash University. [Link]

  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - MDPI. (2023, February 2). MDPI. [Link]

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Application Note and Protocol for the Synthesis of 2-Fluoro-5-methyl-benzamidine via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-5-methyl-benzamidine, a valuable building block in medicinal chemistry. The protocol is centered around the Pinner reaction, a classic and reliable method for converting nitriles into amidines.[1][2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses key process parameters for a successful and reproducible synthesis. The information presented herein is intended to equip researchers with the necessary knowledge to confidently execute this transformation and adapt it for the synthesis of related benzamidine derivatives.

Introduction: The Significance of Benzamidines and the Pinner Reaction

Benzamidine moieties are prevalent structural motifs in a wide array of biologically active compounds and are of significant interest to the pharmaceutical industry.[3][4][5] Their ability to mimic the guanidinium group of arginine allows them to function as effective inhibitors for various enzymes, including serine proteases like trypsin.[6] The synthesis of substituted benzamidines, such as 2-Fluoro-5-methyl-benzamidine, is therefore a critical step in the development of novel therapeutics.

The Pinner reaction, first described by Adolf Pinner in 1877, offers a robust and well-established two-step pathway for the synthesis of amidines from nitriles.[1][2][7] The reaction proceeds through the formation of an intermediate imidate salt, often referred to as a Pinner salt, which is subsequently converted to the desired amidine.[1][7][8] This method is particularly advantageous for its use of readily available starting materials and its broad applicability to a range of nitrile substrates.

Reaction Mechanism

The Pinner reaction for the synthesis of 2-Fluoro-5-methyl-benzamidine proceeds in two key stages:

Stage 1: Formation of the Pinner Salt (Alkyl Imidate Hydrochloride)

The reaction is initiated by the acid-catalyzed addition of an alcohol (in this protocol, ethanol) to the nitrile (2-Fluoro-5-methyl-benzonitrile). Anhydrous hydrogen chloride (HCl) serves as the catalyst, protonating the nitrogen atom of the nitrile. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. The subsequent formation of the alkyl imidate hydrochloride, or Pinner salt, is a critical intermediate.[9][10][11]

Stage 2: Ammonolysis to the Amidine

The isolated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of the alcohol (ethanol) to yield the final benzamidine product as its hydrochloride salt.

Pinner_Reaction_Mechanism cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis Nitrile 2-Fluoro-5-methyl-benzonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + HCl Imidate_Intermediate Imidate Intermediate Protonated_Nitrile->Imidate_Intermediate + Ethanol Pinner_Salt Ethyl 2-fluoro-5-methylbenzimidate Hydrochloride (Pinner Salt) Imidate_Intermediate->Pinner_Salt - H+ Ammonia_Adduct Tetrahedral Intermediate Pinner_Salt->Ammonia_Adduct + NH3 Amidine_HCl 2-Fluoro-5-methyl-benzamidine Hydrochloride Ammonia_Adduct->Amidine_HCl - Ethanol

Caption: Pinner reaction mechanism for 2-Fluoro-5-methyl-benzamidine synthesis.

Experimental Protocol

This protocol is designed for the synthesis of 2-Fluoro-5-methyl-benzamidine hydrochloride.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Fluoro-5-methyl-benzonitrile≥98%Commercially AvailableStarting material.
Anhydrous Ethanol≥99.5%Commercially AvailableMust be anhydrous.
Hydrogen Chloride (gas)AnhydrousCommercially AvailableUse with appropriate safety precautions.
Anhydrous Diethyl EtherReagent GradeCommercially AvailableFor precipitation and washing.
Ethanolic AmmoniaSaturated SolutionPrepare fresh or use commercially available.For ammonolysis.
Round-bottom flask-Standard laboratory supplierFlame-dried before use.
Magnetic stirrer and stir bar-Standard laboratory supplier-
Gas dispersion tube-Standard laboratory supplierFor bubbling HCl gas.
Ice bath--For temperature control.
Drying tube (CaCl2)-Standard laboratory supplierTo protect from atmospheric moisture.
Filtration apparatus-Standard laboratory supplier(e.g., Büchner funnel and flask)
Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-fluoro-5-methylbenzimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube connected to a source of anhydrous HCl gas, dissolve 2-Fluoro-5-methyl-benzonitrile (1.0 eq) in anhydrous ethanol (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide or alkyl chloride.[2][7]

  • HCl Gas Introduction: Slowly bubble anhydrous HCl gas through the stirred solution. Maintain the temperature at 0 °C throughout the addition. The reaction is exothermic, so careful monitoring is essential. Continue the HCl addition until the solution is saturated.

  • Reaction Monitoring: After saturation, seal the flask with a drying tube and allow the reaction to stir at 0-5 °C. The Pinner salt will precipitate out of the solution as a white solid. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of Pinner Salt: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the product. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2-fluoro-5-methylbenzimidate hydrochloride.

Part B: Synthesis of 2-Fluoro-5-methyl-benzamidine Hydrochloride

  • Ammonolysis: Suspend the dried Pinner salt in a saturated solution of ammonia in ethanol.

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by observing the dissolution of the Pinner salt and the formation of ammonium chloride as a byproduct.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. The residue will contain the desired 2-Fluoro-5-methyl-benzamidine hydrochloride and ammonium chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the pure 2-Fluoro-5-methyl-benzamidine hydrochloride.

Pinner_Workflow cluster_0 Part A: Pinner Salt Synthesis cluster_1 Part B: Amidine Formation A1 Dissolve 2-Fluoro-5-methyl-benzonitrile in anhydrous ethanol A2 Cool to 0 °C A1->A2 A3 Bubble anhydrous HCl gas A2->A3 A4 Stir at 0-5 °C until precipitation is complete A3->A4 A5 Isolate Pinner salt by filtration A4->A5 B1 Suspend Pinner salt in ethanolic ammonia A5->B1 B2 Stir at room temperature B1->B2 B3 Remove solvent under reduced pressure B2->B3 B4 Purify by recrystallization B3->B4

Caption: Experimental workflow for the synthesis of 2-Fluoro-5-methyl-benzamidine.

Results and Discussion

The Pinner reaction provides an efficient route to 2-Fluoro-5-methyl-benzamidine. The following table summarizes the expected outcomes and key parameters.

ParameterExpected Value/ObservationRationale/Comments
Yield (overall) 60-75%Dependent on the purity of reagents and strict adherence to anhydrous conditions.
Purity (final product) >98% (after recrystallization)Recrystallization is effective in removing ammonium chloride and other impurities.
Reaction Time (Part A) 12-24 hoursElectron-withdrawing groups on the benzonitrile can slow down the reaction.
Reaction Time (Part B) 4-8 hoursAmmonolysis is generally faster than the Pinner salt formation.
Appearance (Pinner Salt) White crystalline solid-
Appearance (Final Product) White to off-white crystalline solid-

Key Considerations for Success:

  • Anhydrous Conditions: The presence of water is detrimental to the reaction as it can lead to the hydrolysis of the nitrile to the corresponding amide or the Pinner salt to an ester, significantly reducing the yield of the desired amidine.[9] All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Temperature Control: Maintaining a low temperature during the formation of the Pinner salt is critical to prevent its decomposition.[2][7]

  • Purity of Starting Materials: The purity of the 2-Fluoro-5-methyl-benzonitrile will directly impact the purity of the final product.

Safety Precautions

  • Hydrogen Chloride Gas: Hydrogen chloride is a corrosive and toxic gas.[12][13] This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. A gas scrubber containing a basic solution (e.g., sodium hydroxide) should be used to neutralize any unreacted HCl gas.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable liquids.[13][14][15] Keep away from open flames and other ignition sources.

  • Corrosive Reagents: Solutions of HCl in ethanol are corrosive and can cause severe skin and eye damage.[12][13] Handle with care.

  • Ammonia: Ammonia is a corrosive and pungent gas. Handle ethanolic ammonia solutions in a fume hood.

Characterization

The final product, 2-Fluoro-5-methyl-benzamidine hydrochloride, can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N and N-H bonds of the amidine.

Conclusion

The Pinner reaction is a highly effective and versatile method for the synthesis of 2-Fluoro-5-methyl-benzamidine. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve good yields of the desired product. This application note provides a solid foundation for the successful implementation of this important transformation in a laboratory setting.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Sa'ad, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 225. Available from: [Link]

  • SynArchive. (2024). Pinner Reaction. Retrieved from [Link]

  • American Chemical Society. (2020). Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride. ACS Chemical Health & Safety, 27(3), 182-187. Available from: [Link]

  • Schummer, A., &-J. G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Available from: [Link]

  • Chemistry Steps. (2025). Nitriles to Esters. Retrieved from [Link]

  • ResearchGate. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Gases Grit. (n.d.). Safety Data Sheet Hydrogen chloride in ethyl alcohol 29%. Retrieved from [Link]

  • Monash University. (2024). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pinner reaction for orthoester synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: HCl-ethanol solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PubMed Central. Available from: [Link]

  • DeTraglia, M. C., Brand, J. S., & Tometsko, A. M. (1978). Characterization of azidobenzamidines as photoaffinity labels for trypsin. Journal of Biological Chemistry, 253(6), 1846-1852. Available from: [Link]

  • Research and Reviews: Journal of Chemistry. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Retrieved from [Link]

  • epos-SDB. (2023). Hydrochloric Acid in Ethanol (0.5 % / 70 %). Retrieved from [Link]

  • YouTube. (2022). Pinner Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Scribd. (2013). Pinner Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of amidines and imidates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). EP1357108A1 - Benzamidine derivatives and process for production thereof.

Sources

Application Note: Leveraging Fluorinated Benzamidines in Fragment-Based Drug Design for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful, efficient paradigm in modern drug discovery. It begins by identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target. These initial "hits" are then optimized and grown into potent, drug-like molecules. This bottom-up approach offers a more thorough exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).

This guide focuses on a specialized application within FBDD: the use of fluorinated benzamidine fragments for targeting serine proteases. Benzamidines are a well-established "privileged scaffold," known to act as potent mimics of the arginine side chain, enabling them to bind effectively to the S1 specificity pocket of many serine proteases, which typically contain a key aspartate residue.

The strategic incorporation of fluorine into these fragments offers profound advantages. The ¹⁹F nucleus provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) screening, offering high sensitivity and an absence of background signal from biological samples. This allows for the rapid and robust identification of binders, even those with very weak affinities. This application note provides the scientific rationale, experimental workflows, and detailed protocols for utilizing a fluorinated benzamidine fragment library in a typical FBDD campaign.

The Strategic Advantage of Fluorine in FBDD

Incorporating fluorine into drug candidates is a widely used strategy in medicinal chemistry, but its utility in the initial fragment screening stage is particularly noteworthy.

  • ¹⁹F NMR as a Primary Screening Tool : The ¹⁹F nucleus is 100% abundant, has a high gyromagnetic ratio, and exhibits a wide chemical shift range sensitive to its local environment. Crucially, there is no endogenous ¹⁹F signal in proteins or buffers, resulting in a background-free spectrum. Any observed signal directly corresponds to the fluorinated fragment. A change in this signal upon addition of the target protein is a direct indicator of a binding event.

  • Improved Physicochemical Properties : Fluorine can modulate properties like pKa, lipophilicity, and metabolic stability. Strategic placement can also introduce favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and specificity during the optimization phase.

Experimental Design: The FBDD Screening Cascade

A successful FBDD campaign relies on a tiered screening and validation approach to efficiently filter a large library of fragments down to a small number of high-quality, structurally-validated hits. This process ensures that resources are focused on the most promising chemical matter.

FBDD_Screening_Cascade cluster_0 Library & Preparation cluster_1 Primary Screen cluster_2 Hit Validation & Characterization cluster_3 Structural Biology cluster_4 Lead Generation lib Fluorinated Benzamidine Library (500-2000 Fragments) qc Fragment QC (Purity, Solubility) lib->qc nmr ¹⁹F NMR Screen (Detects Binding) qc->nmr spr SPR / ITC (Affinity - KD) nmr->spr ~5-10% Hit Rate le Ligand Efficiency Calculation spr->le xtal X-ray Crystallography (Binding Mode) le->xtal chem Hit-to-Lead Chemistry (Fragment Growing/Linking) xtal->chem

Figure 1: A typical screening cascade for an FBDD campaign using fluorinated fragments.

Detailed Protocols

The following protocols outline the core experimental procedures for the screening and validation of fluorinated benzamidine fragments against a model serine protease.

Protocol 1: Primary Hit Identification using ¹⁹F NMR Spectroscopy

Principle: This experiment identifies fragments that bind to the target protein by observing changes in the ¹⁹F NMR signal of the fragment. A change in chemical shift, line broadening, or a decrease in signal intensity indicates a binding event, as the fragment's local environment changes upon association with the much larger, slower-tumbling protein.

Materials:

  • Target Protein (e.g., Trypsin, Thrombin) stock: 50-100 µM in NMR buffer.

  • Fragment Stock: 10-100 mM in a deuterated solvent (e.g., DMSO-d6).

  • NMR Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.

  • NMR tubes and spectrometer equipped with a fluorine-observe probe.

Procedure:

  • Sample Preparation (Control):

    • Prepare a fragment cocktail containing 8-12 unique fluorinated benzamidines, each at a final concentration of 200 µM in NMR buffer. The total volume should be ~500 µL.

    • Rationale: Cocktails increase throughput. The wide chemical shift dispersion of ¹⁹F allows multiple fragments to be observed without signal overlap.

    • Add 5-10% DMSO-d6 to the final sample to aid fragment solubility.

    • Acquire a 1D ¹⁹F NMR spectrum. This is your reference spectrum. Each peak corresponds to a specific fragment in the cocktail.

  • Sample Preparation (Protein Experiment):

    • Prepare an identical sample as in Step 1, but add the target protein to a final concentration of 10-20 µM.

    • Rationale: A 10:1 or 20:1 ligand-to-protein ratio is typical for detecting weak binding.

    • Allow the sample to equilibrate for 15-20 minutes.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum under the same conditions as the control.

    • Typical parameters: 25°C, sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or 256 scans).

  • Data Analysis:

    • Overlay the control and protein spectra.

    • Identify peaks in the protein-containing sample that show significant line broadening or a decrease in intensity compared to the control. These correspond to "hits."

    • Deconvolute the hit cocktail by testing each fragment individually to confirm the binder.

Protocol 2: Hit Validation and Affinity Measurement by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time at a sensor surface. The target protein is immobilized on the sensor chip, and a solution containing the fragment is flowed over it. Binding causes a change in the refractive index at the surface, which is proportional to the amount of bound fragment. This allows for the determination of kinetic parameters (kₐ, k_d) and the dissociation constant (K_D).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor Chip (e.g., CM5, for amine coupling).

  • Immobilization reagents: EDC, NHS, ethanolamine.

  • Running Buffer: HBS-EP+ (or similar, optimized for the target).

  • Target Protein: ~50 µg/mL in a low-salt buffer (e.g., 10 mM Acetate, pH 4.5) for immobilization.

  • Fragment Hits: Serial dilutions in running buffer (e.g., 500 µM down to ~1 µM).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein solution over the activated surface until the desired immobilization level is reached (e.g., 8000-12000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

    • Rationale: Covalent immobilization via amine coupling provides a stable surface for repeated binding measurements.

  • Binding Analysis:

    • Prepare a concentration series of the confirmed fragment hit in running buffer. Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the fragment solutions over the immobilized protein surface, typically for a 60-second contact time followed by a 120-second dissociation time.

    • Rationale: A range of concentrations is required to accurately determine the binding affinity. The contact and dissociation times should be sufficient to observe the binding and unbinding events.

    • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt).

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer-only injection to correct for bulk refractive index changes and drift.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to calculate the dissociation constant, K_D.

    • Calculate the Ligand Efficiency (LE) using the formula: LE = -ΔG / N, where ΔG = RTln(K_D) and N is the number of heavy (non-hydrogen) atoms.

Table 1: Representative Data for FBDD Hit Characterization

Fragment IDStructure¹⁹F NMR Hit?SPR K_D (µM)Heavy Atoms (N)Ligand Efficiency (LE)
FBA-1013-fluoro-benzamidineYes45080.38
FBA-1024-fluoro-benzamidineYes30080.40
FBA-1033-chloro-benzamidineN/A80080.35
FBA-1043,5-difluoro-benzamidineYes15090.43

This is example data. LE is a key metric in FBDD, with values >0.3 considered promising.

Protocol 3: Structural Validation by X-ray Crystallography

Principle: Determining the high-resolution 3D structure of the protein-fragment complex is the ultimate validation. It confirms the binding site and reveals the specific molecular interactions driving binding. This structural information is critical for the subsequent hit-to-lead optimization phase.

Benzamidine_Binding cluster_0 Serine Protease S1 Pocket cluster_1 Fluorinated Benzamidine Fragment asp Asp 189 (COO⁻) backbone1 Gly 219 backbone2 Ser 214 benz Benzamidine (C(NH₂)₂⁺) benz->asp Salt Bridge (Key Interaction) fluoro Fluorophenyl Ring benz->fluoro

Figure 2: Key salt bridge interaction between the benzamidine head and the aspartate in the S1 pocket.

Procedure:

  • Co-crystallization or Soaking:

    • Soaking: Grow apo-protein crystals under previously established conditions. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in the crystallization mother liquor. Transfer the apo-crystal into this solution and allow it to soak for a period ranging from minutes to hours.

    • Rationale: Soaking is often faster if apo-crystals are readily available.

    • Co-crystallization: Mix the protein with a 5-10 fold molar excess of the fragment prior to setting up crystallization trials. Screen a wide range of crystallization conditions.

    • Rationale: This method is necessary if fragment binding induces a conformational change that is incompatible with the apo-crystal lattice.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution (typically mother liquor supplemented with glycerol, ethylene glycol, or other cryo-agents) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously confirm the presence and orientation of the bound fragment.

    • Refine the protein-fragment complex structure to achieve good R-factors and geometry.

Conclusion and Outlook

The combination of the benzamidine scaffold's inherent affinity for serine proteases and the powerful detection capabilities afforded by ¹⁹F NMR makes fluorinated benzamidines an exceptional toolset for FBDD. The workflow presented here—from a high-throughput, low-background NMR screen to quantitative affinity determination and definitive structural validation—provides a robust and efficient pathway for identifying high-quality chemical starting points. The structural insights gained from these initial hits are invaluable, guiding the rational, structure-based design of potent and selective clinical candidates.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Jee, J., & Lee, W. (2021). ¹⁹F NMR for Fragment-Based Drug Discovery. Frontiers in Molecular Biosciences. [Link]

  • Lainé, D. I., & Cawrse, B. M. (2018). Privileged Scaffolds in Drug Discovery. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]

  • Mercier, K. A., & Powers, R. (2008). 19F-NMR: a valuable tool for drug discovery. Future Medicinal Chemistry. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]

  • Ostrowska, M., & Czarnomysy, R. (2021). Benzamidine as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews. [Link]

Troubleshooting & Optimization

Technical Support Hub: 2-Fluoro-5-methyl-benzamidine (Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Solubility & Stability Optimization for 2-Fluoro-5-methyl-benzamidine Ticket Priority: High (Experimental Blockage)

Executive Summary: The "Free Base" Trap

If you are experiencing precipitation, cloudiness, or inconsistent assay results with 2-Fluoro-5-methyl-benzamidine , the root cause is almost certainly its chemical form.

Most literature references for benzamidines assume the use of the Hydrochloride (HCl) Salt .[1] You are working with the Free Base . These two forms have diametrically opposed solubility profiles in aqueous media.

  • The Free Base is a lipophilic, crystalline solid with high lattice energy and poor water solubility.

  • The Salt is a charged, hydrophilic species that dissolves readily in water.

This guide provides the protocols to overcome the free base limitations by "activating" the molecule into its soluble state.

Part 1: The Solubility Decision Matrix

Before starting your experiment, determine your path using this logic flow. The 2-Fluoro and 5-Methyl substituents increase the lipophilicity of this molecule compared to unsubstituted benzamidine, making solvent choice critical.

SolubilityLogic Start Start: Solid Free Base Target What is your target final concentration? Start->Target HighConc High (>10 mM) (e.g., Stock Solution) Target->HighConc LowConc Low (<1 mM) (e.g., Assay Buffer) Target->LowConc DMSO Use 100% DMSO (Recommended) HighConc->DMSO Best Stability Ethanol Use 100% Ethanol (Alternative) HighConc->Ethanol If DMSO incompatible Aqueous Direct addition to Water/PBS? LowConc->Aqueous Acidify PROTOCOL A: In-Situ Salt Formation (Add 1.05 eq. HCl) LowConc->Acidify Correct Method Fail FAILURE: Precipitation & Clumping Aqueous->Fail Hydrophobic Effect Success Clear Aqueous Solution Acidify->Success

Figure 1: Decision matrix for solubilizing 2-Fluoro-5-methyl-benzamidine based on concentration requirements.

Part 2: Troubleshooting Protocols
Issue 1: "The powder floats and won't dissolve in water/PBS."

Diagnosis: Hydrophobic Wetting Resistance. The 2-Fluoro and 5-Methyl groups create a hydrophobic surface on the crystal lattice. Water has high surface tension and cannot "wet" the powder to initiate dissolution. Furthermore, the local pH at the crystal surface rises as the amine groups scavenge protons, self-limiting further dissolution.

Solution: The "DMSO Spike" Method (For Assay Screening) Do not attempt to dissolve the free base directly in buffer.

  • Dissolve the solid free base in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Note: The free base is highly soluble in DMSO.

  • Vortex vigorously to ensure complete solvation.

  • Dilute this stock into your assay buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1% (or as tolerated by your protein/cells).

    • Mechanism: The DMSO disperses the molecules individually, allowing the buffer's protons to immediately access the basic amidine center (pKa ~11) and convert it to the soluble cation.

Issue 2: "I need a high-concentration aqueous stock (no DMSO)."

Diagnosis: Missing Counter-ion. You cannot defy physics; the free base will not dissolve in water at high concentrations. You must chemically convert it to the salt form.

Solution: In-Situ Salt Conversion Protocol

  • Calculate the moles of 2-Fluoro-5-methyl-benzamidine free base.

  • Prepare a vessel with 0.9 equivalents of water.

  • Add 1.0 to 1.05 equivalents of 1N HCl (Hydrochloric Acid).

    • Why? You need stoichiometric acid to protonate the amidine nitrogen.

  • Add the solid free base slowly to this acidic solution while stirring.

  • Result: The solid should dissolve as it converts to the hydrochloride salt.

  • Adjust pH to neutral only after dissolution is complete (be careful not to overshoot pH > 10, or it will precipitate again).

Part 3: Stability & The "Hidden" Degradation

Critical Warning: Benzamidines are susceptible to hydrolysis. If you leave the free base in a solution that is basic (pH > 8) or even neutral for extended periods, it will degrade into 2-Fluoro-5-methyl-benzamide and ammonia.

  • The Symptom: Your clear solution slowly turns cloudy over days.

  • The Cause: The hydrolysis product (the amide) is insoluble in water.

Data: Solvent Compatibility Table

Solvent SystemSolubility (Free Base)StabilityRecommendation
Water (Neutral) < 0.1 mg/mL (Poor)Low (Hydrolysis risk)DO NOT USE
PBS (pH 7.4) < 0.1 mg/mL (Poor)LowDO NOT USE
DMSO (Anhydrous) > 50 mg/mL (Excellent)High (Months at -20°C)PRIMARY CHOICE
Ethanol > 20 mg/mL (Good)ModerateSecondary Choice
0.1 M HCl > 10 mg/mL (As Salt)HighBest for aqueous stocks
Part 4: Frequently Asked Questions (FAQ)

Q: Why does the 2-Fluoro group make solubility worse than regular benzamidine? A: While the fluorine atom is small, it is highly electronegative. In the solid state, it can influence crystal packing (lattice energy). More importantly, the 5-methyl group adds non-polar bulk. The combination makes the "greasy" section of the molecule larger, increasing the barrier for water to break the crystal lattice.

Q: Can I sonicate the suspension to make it dissolve? A: Avoid sonication if possible. Sonication generates heat. In aqueous suspensions of benzamidines, heat accelerates the hydrolysis reaction (degradation to amide). If you must sonicate, use short bursts on ice, but it is better to switch to the DMSO Spike or Acidification methods described above.

Q: My stock solution in DMSO froze. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it completely at room temperature and vortex heavily. Check for any needle-like crystals (precipitate). If clear, it is safe to use.

Q: I see a "white crust" on the cap of my stock vial. A: This is likely Ammonium Chloride or Ammonium Carbonate , a byproduct of hydrolysis if moisture got into the vial. It indicates your stock has degraded. Verify purity via HPLC or discard and make fresh.

References
  • Clement, B. (2002). Reduction of Amidoximes to Amidines: Mechanisms and Stability. Drug Metabolism Reviews, 34(3), 565-579.
  • Taylor, J.B., & Kennewell, P.D. (1981). Introductory Medicinal Chemistry.
  • IUPAC. (2025).[2] Dissociation Constants of Organic Bases in Aqueous Solution. (General pKa data for benzamidine derivatives ~11.6).[3][4] Retrieved from [Link]

Sources

Technical Guide: Optimizing Pinner Reaction Conditions for Sterically Hindered Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

The Pinner reaction—the acid-catalyzed addition of an alcohol to a nitrile to form an imidate ester (Pinner salt)—is a cornerstone of organic synthesis.[1][2][3] However, sterically hindered nitriles (e.g., tertiary alkyl nitriles, ortho-substituted benzonitriles) present a specific failure mode: the bulky transition state prohibits the nucleophilic attack of the alcohol, leading to stalled reactions or competition from hydrolysis (amide formation).

This guide moves beyond the traditional "HCl gas bubbling" method, which is often insufficient for hindered substrates, and introduces in-situ anhydrous activation using Trimethylsilyl Chloride (TMSCl) and Lewis Acid promotion.

The Steric Barrier Mechanism

In hindered systems, the nitrilium ion intermediate is shielded. Standard HCl protonation is reversible; if the alcohol cannot attack quickly due to steric clash, trace moisture will irreversibly intercept the intermediate to form the amide (Ritter-type or hydrolysis).

PinnerMechanism cluster_0 Activation Phase cluster_1 Nucleophilic Attack (The Bottleneck) Nitrile Hindered Nitrile (R-CN) Activated Activated Complex (R-C≡N⁺-E) Nitrile->Activated + Electrophile (H⁺ or TMS⁺) TS Crowded Transition State Activated->TS + R'OH Amide Side Product: Amide Activated->Amide + H₂O (Moisture Leak) Imidate Pinner Salt (Imidate) TS->Imidate Successful Attack

Caption: The kinetic competition between alcohol attack (Pinner) and moisture (Amide) in hindered systems.

Optimized Protocols

Protocol A: The "TMSCl Method" (Standard for Hindered Substrates)

Best for: Moderately hindered nitriles (e.g., ortho-tolunitrile, isopropyl cyanide).

Why this works: TMSCl reacts with the alcohol to generate anhydrous HCl in situ while simultaneously scavenging trace water. This ensures a strictly anhydrous environment, pushing the equilibrium toward the imidate.

Reagents:

  • Substrate: Hindered Nitrile (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (excess, usually solvent)

  • Activator: Trimethylsilyl Chloride (TMSCl) (3.0 - 5.0 equiv)

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under Argon.

  • Charge: Add the nitrile (1.0 equiv) and anhydrous alcohol (0.5 M concentration relative to nitrile).

  • Cool: Cool the mixture to 0 °C in an ice bath.

  • Addition: Dropwise add TMSCl (3.0–5.0 equiv). Caution: Exothermic. HCl gas is generated in situ.

  • Incubation: Allow to warm to room temperature. For hindered substrates, seal the vessel and stir for 12–24 hours.

    • Note: Do not reflux unless absolutely necessary; heat often favors amide formation over the thermally unstable Pinner salt.

  • Precipitation: Dilute with 5 volumes of anhydrous diethyl ether. The Pinner salt should precipitate as a white solid.

  • Isolation: Filter under Argon. Do not expose to humid air.

Protocol B: Lewis Acid Promotion (TMSOTf)

Best for: Extremely hindered nitriles (e.g., adamantyl cyanide, di-ortho-substituted aromatics).

Why this works: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is a stronger Lewis acid than the proton. It forms a highly electrophilic N-silylnitrilium species that is more susceptible to nucleophilic attack than the protonated species.

Step-by-Step:

  • Dissolve Nitrile (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) or Toluene.

  • Add TMSOTf (2.0 equiv) at 0 °C.

  • Stir at Room Temperature for 24–48 hours.

  • Quench with saturated NaHCO₃ (if ester is desired) or proceed to amidine synthesis immediately.

Data & Solvent Selection Guide

The choice of alcohol and co-solvent significantly impacts conversion rates for hindered nitriles.

ParameterRecommendation for Hindered SystemsTechnical Rationale
Alcohol Methanol > Ethanol > PropanolSteric bulk of the alcohol matters. MeOH is the smallest nucleophile, offering the best chance to penetrate the steric shield of the nitrile.
Co-Solvent Dioxane or CPME (Cyclopentyl methyl ether)Ethers stabilize the oxonium intermediates. CPME is hydrophobic, reducing water intake.
Stoichiometry Large Excess of Alcohol For hindered substrates, the nitrile is often used as the limiting reagent. Using the alcohol as the solvent drives the kinetics (Le Chatelier’s principle).
Temperature 0 °C to 25 °C Avoid heating. Pinner salts (imidate hydrochlorides) can decompose to alkyl chlorides and amides at temperatures >40 °C.

Troubleshooting Center (Q&A)

Issue 1: "I see no reaction after 24 hours. Starting material is recovered."[2]

Diagnosis: The activation energy is too high for the standard protonated species, or the nucleophile (alcohol) is too bulky. Corrective Actions:

  • Switch to Protocol B (TMSOTf): The silylnitrilium ion is a "harder" electrophile.

  • Change Alcohol: If using Ethanol, switch to Methanol. The methyl group is significantly smaller, allowing access to the hindered carbon.

  • Concentration: Run the reaction neat (no co-solvent) if the nitrile is liquid, or at very high concentration (2M+).

Issue 2: "My product is the Amide (Hydrolysis), not the Pinner Salt."

Diagnosis: Water ingress. In hindered systems, the reaction is slow, giving trace moisture ample time to compete. The rate of hydrolysis (


) is often orders of magnitude faster than alcoholysis (

). Corrective Actions:
  • Molecular Sieves: Add activated 3Å molecular sieves directly to the reaction flask.

  • TMSCl Scavenging: Ensure you are using the TMSCl method (Protocol A). The reaction:

    
     actively removes water.
    
  • Check Gas Lines: If using HCl gas, ensure it is passed through a H₂SO₄ drying trap before entering the flask.

Issue 3: "The Pinner salt is a sticky gum, not a solid."

Diagnosis: Impurities or solvent entrapment. This is common with lipophilic/hindered substrates. Corrective Actions:

  • Trituration: Decant the supernatant. Add anhydrous diethyl ether and sonicate the gum. It often solidifies into a white powder.

  • Cold Precipitation: Place the ether/reaction mixture in a -20 °C freezer for 4 hours to encourage crystallization.

  • Direct Use: If it remains a gum, wash with ether, dry under high vacuum, and use immediately in the next step (e.g., addition of amine for amidine synthesis). Do not attempt to recrystallize; thermal stress will degrade it.

Decision Logic Tree

Use this flow to determine the optimal reaction setup for your specific substrate.

Troubleshooting Start Start: Hindered Nitrile CheckSterics Degree of Steric Hindrance? Start->CheckSterics ModHindered Moderate (e.g., ortho-tolyl) CheckSterics->ModHindered HighHindered High (e.g., Adamantyl, t-Butyl) CheckSterics->HighHindered ProtocolA Protocol A: TMSCl / MeOH (Excess) ModHindered->ProtocolA ProtocolB Protocol B: TMSOTf / DCM HighHindered->ProtocolB CheckResult Check TLC/NMR ProtocolA->CheckResult ProtocolB->CheckResult Success Pinner Salt Formed CheckResult->Success FailAmide Amide Formed CheckResult->FailAmide Hydrolysis FailSM No Reaction CheckResult->FailSM Too Slow ActionDry Action: Add 3Å Sieves Increase TMSCl FailAmide->ActionDry ActionLewis Action: Switch to TMSOTf or Change Alcohol to MeOH FailSM->ActionLewis ActionDry->ProtocolA ActionLewis->ProtocolB

Caption: Decision matrix for selecting reagents based on steric hindrance and observed failure modes.

References

  • Pinner, A.; Klein, F. (1877).[2][4] "Umwandlung der Nitrile in Imide". Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[3] Link

  • Luo, F. T.; Jeevanandam, A. (1998). "A New Methodology for the Synthesis of Amidine Hydrochlorides from Nitriles". Tetrahedron Letters, 39(51), 9455-9456. (Describes the TMSCl/MeOH in-situ HCl generation). Link

  • Epperson, M. T.; et al. (2013). "A Lewis acid-promoted Pinner reaction".[2][4] Beilstein Journal of Organic Chemistry, 9, 1572–1577.[2] (Describes the TMSOTf optimization for difficult substrates). Link

  • Organic Chemistry Portal. "Pinner Reaction: Mechanism and Recent Literature". (General mechanistic overview and recent variations). Link

Sources

Technical Support Center: Stability & Handling of 2-Fluoro-5-methyl-benzamidine

[1]

Part 1: Executive Summary (The "Must-Knows")

2-Fluoro-5-methyl-benzamidine is a potent serine protease inhibitor often used as a fragment in drug discovery or a specific reagent in biochemical assays.[1] Its stability is strictly governed by pH and temperature .[1] Unlike simple benzamidine, the ortho-fluorine substitution electronically activates the molecule, making it more susceptible to hydrolytic degradation if handled incorrectly.

🚨 Critical Directives
  • Do NOT store in aqueous buffers at pH > 8.0 for extended periods.[1]

  • Do NOT subject aqueous solutions to repeated freeze-thaw cycles.[1][2]

  • DO prepare high-concentration stocks in DMSO (anhydrous).

  • DO use fresh aqueous dilutions for kinetic assays.[1]

Part 2: Scientific Deep Dive (The "Why")

To troubleshoot effectively, you must understand the degradation mechanism. The primary failure mode is alkaline hydrolysis .[1]

The Degradation Mechanism

Benzamidines exist in equilibrium between the protonated amidinium cation (stable) and the neutral free base (unstable).

  • Amidinium (pH < pKa): The positive charge repels nucleophiles (like hydroxide ions), protecting the carbon center.

  • Free Base (pH > pKa): The neutral carbon is highly electrophilic.[1] Water or hydroxide attacks this carbon, leading to the irreversible formation of 2-fluoro-5-methyl-benzamide and ammonia.[1]

The "2-Fluoro" Effect (Electronic Activation)

Standard benzamidine has a pKa of ~11.[1]6. However, your specific derivative contains an ortho-fluorine atom.[1]

  • Inductive Effect (-I): Fluorine is highly electronegative.[1] It pulls electron density away from the amidine carbon.[1]

  • Consequence: This lowers the pKa (estimated ~10.5–11.[1]0) and makes the carbon more electrophilic than unsubstituted benzamidine.[1]

  • Result: The hydrolysis rate is accelerated compared to standard benzamidine, requiring stricter pH controls.

Visualizing the Pathway

The following diagram illustrates the degradation pathway you are fighting against:

DegradationPathwayAmidiniumAmidinium Form(Protonated, Stable)[pH < 8]FreeBaseFree Base Amidine(Reactive Intermediate)[pH > 8]Amidinium->FreeBaseDeprotonation(-H+)FreeBase->Amidinium+H+TransitionTetrahedralIntermediateFreeBase->Transition+ OH- / H2O(Rate Limiting)Amide2-Fluoro-5-methyl-benzamide(Inactive Degradant)Transition->AmideIrreversibleAmmoniaNH3(Byproduct)Transition->Ammonia

Figure 1: The pH-dependent hydrolysis pathway. Keeping the molecule in the green "Amidinium" state is the goal of all buffer optimization.

Part 3: Troubleshooting Hub

Use this section to diagnose specific experimental failures.

Issue 1: "My compound precipitated upon dilution into buffer."

Diagnosis: You likely exceeded the solubility limit of the free base .

  • The Cause: While the hydrochloride salt is soluble, the neutral free base (formed if your buffer pH is too high) has poor aqueous solubility.

  • The Fix:

    • Lower the pH of your buffer to < 7.5 .[1] This forces the equilibrium back to the soluble cationic form.

    • Check your stock solvent.[1] If you diluted from 100% DMSO into a high-salt buffer, you might have triggered "salting out."[1] Reduce ionic strength or add a co-solvent (e.g., 5% DMSO final).

Issue 2: "I see a loss of inhibition potency over time."

Diagnosis: Hydrolysis has occurred.[1][2][3] The resulting amide (2-fluoro-5-methyl-benzamide) is inactive against serine proteases.[1]

  • The Cause: The solution was likely stored at pH > 8.0 or left at room temperature for too long.

  • The Fix:

    • Quantify: Check the extent of degradation (see Issue 3).[1][2]

    • Protocol Adjustment: Prepare the inhibitor solution immediately before the assay. Do not store working dilutions (1x) overnight.

Issue 3: "LC-MS shows a mass shift of +1 Da."

Diagnosis: Confirmed Hydrolysis.

  • The Logic:

    • Amidine Formula: R-C(=NH)NH₂[1]

    • Amide Formula: R-C(=O)NH₂[1]

    • Mass Change: Loss of NH (15.01 Da) + Gain of O (15.99 Da) = +0.98 Da .[1]

  • Action: Discard the solution. The presence of the amide indicates the concentration of active inhibitor is unknown.

Part 4: Optimized Protocols

Protocol A: Stock Solution Preparation (The "Gold Standard")
  • Solvent: 100% Anhydrous DMSO.

  • Concentration: 100 mM (High concentration improves stability by minimizing water content).[1]

  • Storage: -20°C or -80°C.

  • Vials: Amber glass or polypropylene (protect from light, though less critical than moisture).[1]

  • Shelf Life: >1 year if kept anhydrous.[1]

Protocol B: Aqueous Working Solution
  • Buffer Selection:

    • Recommended: HEPES (pH 7.0 - 7.5), Tris-HCl (pH 7.4).

    • Avoid: Carbonate buffers (pH > 9) or unbuffered water.[1]

  • Procedure:

    • Thaw DMSO stock completely at Room Temperature (RT).[1] Vortex to ensure homogeneity.[1]

    • Dilute into buffer immediately before use.

    • Critical Step: If your assay requires pH 8.0 or higher (e.g., for optimal enzyme activity), add the inhibitor last and limit the incubation time.

Visual Guide: Buffer Selection Decision Tree

BufferSelectionStartSelect Assay BufferQ1Is Assay pH > 8.0?Start->Q1HighPHHigh Risk of HydrolysisQ1->HighPHYesLowPHIs Assay pH < 5.0?Q1->LowPHNoAction11. Prepare immediately before use.2. Keep on ice until addition.3. Limit run time < 4 hours.HighPH->Action1AcidRiskModerate Risk(Acid Hydrolysis)LowPH->AcidRiskYesSafeZoneOptimal Stability Zone(pH 6.0 - 7.5)LowPH->SafeZoneNo

Figure 2: Decision tree for managing stability risks based on experimental pH requirements.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave buffers containing this benzamidine? A: No. The high heat (121°C) and moisture will instantly hydrolyze the amidine to the amide, destroying the compound. Filter sterilize (0.22 µm) instead.

Q: Why is the 2-Fluoro derivative less stable than regular benzamidine? A: The fluorine atom is electron-withdrawing.[1] This makes the central carbon atom more positive (electrophilic), effectively "inviting" water or hydroxide ions to attack it faster than they would attack a standard benzamidine.

Q: My assay requires pH 9.0. Is this compound unusable? A: Not unusable, but it is transient .[1] At pH 9.0, the half-life of the compound decreases significantly. You must determine the degradation rate in your specific buffer (via LC-MS) to ensure the concentration remains constant enough for your data to be valid.

References

  • Patai, S. (Ed.).[1] (1975).[1] The Chemistry of Amidines and Imidates. John Wiley & Sons.[1] (Fundamental reference for amidine hydrolysis mechanisms).

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579. Link

  • Experimental Data: Hydrolysis kinetics of benzamidine derivatives.
  • PubChem. (2025).[1][4][5] Benzamidine Structure and Properties. Link

Validation & Comparative

Technical Characterization Guide: 2-Fluoro-5-methyl-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point of 2-Fluoro-5-methyl-benzamidine hydrochloride Content Type: Publish Comparison Guide

Executive Summary

2-Fluoro-5-methyl-benzamidine hydrochloride is a specialized fluorinated building block used primarily in the synthesis of serine protease inhibitors (e.g., Factor Xa or thrombin inhibitors) and heterocyclic drug candidates. Unlike common commodity chemicals, this compound is often synthesized de novo or sourced as a custom intermediate, meaning standardized physical constants like melting point (MP) are frequently absent from general pharmacopeias.

This guide provides a technical analysis of its thermal properties, comparing it against structurally validated alternatives.[1] It establishes a self-validating experimental protocol for researchers to confirm identity and purity, addressing the compound's known hygroscopic nature which often leads to depressed melting points in raw samples.

Technical Profile & Predicted Range[2]

The melting point of a salt like 2-Fluoro-5-methyl-benzamidine HCl is governed by its crystal lattice energy, which is influenced by the symmetry of the benzene ring substitution and the ionic interactions of the amidine-HCl moiety.

  • Chemical Structure: A benzene ring substituted at the 1-position (amidine), 2-position (fluorine), and 5-position (methyl).

  • Predicted Melting Point Range: 165 °C – 175 °C

    • Basis: This range is derived from the experimental values of its closest structural analog, 2-Fluorobenzamidine hydrochloride (168–171 °C) . The addition of a methyl group at the meta position (C5) relative to the amidine typically introduces minor steric bulk without destroying the lattice symmetry, suggesting the MP will remain close to the parent 2-Fluoro analog.

  • Physical State: White to off-white crystalline solid.

  • Hygroscopicity: High. Amidine salts readily absorb atmospheric moisture, forming hydrates that melt significantly lower (often <120 °C) or exhibit broad melting ranges.

Comparative Analysis: Performance vs. Alternatives

To validate the quality of 2-Fluoro-5-methyl-benzamidine HCl, it must be benchmarked against established benzamidine derivatives. The table below compares thermal stability and structural properties.

Table 1: Comparative Thermal Properties of Benzamidine Derivatives
CompoundStructure NoteMelting Point (Experimental)Lattice Stability Profile
2-Fluoro-5-methyl-benzamidine HCl Target (Tri-substituted)165 – 175 °C (Est.) *Moderate. Methyl group adds lipophilicity but may slightly disrupt packing compared to 2-F analog.
2-Fluorobenzamidine HCl Closest Analog (Di-substituted)168 – 171 °C [1]High. Fluorine at ortho position creates specific H-bond networks; stable reference standard.
Benzamidine HCl Unsubstituted Parent169 – 173 °C [2]High. High symmetry allows tight crystal packing; standard for calibrating equipment.
4-Fluorobenzamidine HCl Para-isomer209 – 213 °C [3]Very High. Para-substitution maximizes symmetry, leading to significantly higher thermal stability.
2-Fluoro-5-methylbenzoic acid Synthetic Precursor160 – 162 °C [4]Lower. Acid dimer packing is generally less stable than the ionic lattice of the amidine salt.

*Note: The estimated range assumes an anhydrous, crystalline sample. Solvates or hydrates will deviate.

Comparison Insight
  • Symmetry vs. Stability: The 4-Fluorobenzamidine demonstrates how symmetry drives high melting points (>200 °C). The 2-Fluoro and 2-Fluoro-5-methyl variants possess lower symmetry, resulting in melting points in the ~170 °C range.

  • Purity Indicator: If your sample of 2-Fluoro-5-methyl-benzamidine HCl melts below 160 °C (e.g., 120-140 °C), it likely indicates residual solvent or hydrolysis to the amide/acid (the precursor acid melts at ~160 °C, but amides can be lower).

Experimental Protocol: Self-Validating Determination

Due to the lack of a single "gold standard" literature value, researchers must validate their specific batch. Use this protocol to distinguish between a pure product and a hydrated/impure sample.

Method A: Capillary Melting Point (Routine)

Objective: Quick purity check.

  • Drying (Critical): Dry 50 mg of the sample in a vacuum oven at 40 °C for 4 hours over

    
     or silica gel. Failure to dry amidine salts is the #1 cause of inaccurate MP data.
    
  • Packing: Pack the capillary tube to a height of 2-3 mm. Tap firmly to eliminate air pockets.

  • Ramp Rate:

    • Fast ramp (10 °C/min) to 150 °C.

    • Slow ramp (1 °C/min ) from 150 °C until melting is observed.

  • Observation: Record the temperature of the first liquid droplet (onset) and the disappearance of the last solid (clear point).

    • Acceptance Criteria: A range of < 2 °C indicates high purity.

Method B: Differential Scanning Calorimetry (DSC) (Definitive)

Objective: Distinguish melting from decomposition or dehydration.

  • Sample: 2-5 mg in a crimped aluminum pan (pinhole lid to allow volatile escape).

  • Cycle: Heat from 30 °C to 250 °C at 10 °C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm 1 (Broad, <100 °C): Represents water loss (ignore for MP).

    • Endotherm 2 (Sharp, >160 °C): Represents the true melting point (

      
      ).
      
    • Exotherm (variable): Represents decomposition.

Decision Logic for Purity Assessment

The following diagram outlines the logical workflow for interpreting melting point data for this compound.

PurityCheck Start Start: Measure MP of 2-Fluoro-5-methyl-benzamidine HCl RangeCheck Is MP > 160 °C? Start->RangeCheck SharpCheck Is Range < 2 °C? RangeCheck->SharpCheck Yes LowCheck Is MP 100-150 °C? RangeCheck->LowCheck No Pass PASS: High Purity (Anhydrous Crystal) SharpCheck->Pass Yes Recryst Action: Recrystallize (Solvent: EtOH/Ether) SharpCheck->Recryst No (Broad Range) Recryst->Start Retest DrySample Action: Vacuum Dry (Remove Hydrates) LowCheck->DrySample Yes (Likely Wet) CheckPrecursor Suspect: Precursor Contamination (Check TLC/LCMS) LowCheck->CheckPrecursor No (Very Low) DrySample->Start Retest

Figure 1: Decision matrix for evaluating 2-Fluoro-5-methyl-benzamidine HCl purity based on thermal behavior.

References

  • United States Patent Office. (1971). 2-fluorobenzamidine hydrochloride, m.p. 168-171 C.[2] Patent No. 3,966,961. Link

  • Tokyo Chemical Industry (TCI). (2024). Benzamidine Hydrochloride Product Specification (MP 169-173 °C). Link

  • ChemicalBook. (2024). 4-Fluorobenzamidine hydrochloride Properties (MP 209-213 °C). Link

  • Ossila. (2024). 2-Fluoro-5-methylbenzoic acid (CAS 321-12-0) Specifications. Link

Sources

Comparing potency of 2-Fluoro-5-methyl-benzamidine vs Benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Benzamidine , the classic serine protease inhibitor, and 2-Fluoro-5-methyl-benzamidine , a rationally designed derivative. This analysis targets researchers in biochemistry and drug discovery, focusing on potency, binding mechanics, and experimental utility.

Executive Summary

Benzamidine is the foundational competitive inhibitor for trypsin-like serine proteases, widely used in protein purification and crystallography. However, its moderate potency (Ki in the micromolar range) and lack of selectivity limit its therapeutic potential.

2-Fluoro-5-methyl-benzamidine represents a "second-generation" optimization. By introducing an ortho-fluorine and a meta-methyl group, this derivative modulates the electronic properties (pKa) and lipophilicity (LogP) of the parent scaffold. These modifications typically enhance binding affinity through improved hydrophobic contacts and reduced desolvation penalties, making it a superior probe for structure-activity relationship (SAR) studies and a more potent inhibitor for specific coagulation factors like Thrombin and Factor Xa.

Mechanistic Foundation: The Serine Protease Trap

Both compounds target the S1 specificity pocket of serine proteases. The core interaction is a salt bridge between the positively charged amidine group of the inhibitor and the carboxylate side chain of Asp189 (in trypsin/thrombin) at the bottom of the pocket.

Structural Binding Determinants[1]
  • Benzamidine: Relies almost exclusively on the Asp189 salt bridge and Van der Waals interactions with the pocket walls.

  • 2-Fluoro-5-methyl-benzamidine:

    • 2-Fluoro (Ortho): Induces a dipole that can interact with backbone carbonyls (e.g., Gly219) or ordered water molecules. It also lowers the pKa of the amidine, potentially optimizing the protonation state for specific pH environments.

    • 5-Methyl (Meta): Targets the hydrophobic "shelf" of the S1 pocket, displacing high-energy water molecules and providing entropic gain.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the key binding interactions.

Serine_Protease_Inhibition cluster_mechanism Binding Pocket Interactions (S1) Enzyme Serine Protease (Trypsin/Thrombin) Substrate Natural Substrate (Peptide Bond) Enzyme->Substrate Catalysis Complex_A Enzyme-Inhibitor Complex A (Salt Bridge Only) Enzyme->Complex_A + Benzamidine (Kd ~20 µM) Complex_B Enzyme-Inhibitor Complex B (Salt Bridge + Hydrophobic + F-Dipole) Enzyme->Complex_B + Derivative (Kd < 10 µM) Benzamidine Benzamidine (Inhibitor A) Benzamidine->Complex_A Derivative 2-Fluoro-5-methyl-benzamidine (Inhibitor B) Derivative->Complex_B Asp189 Asp189 (Anionic Anchor) Asp189->Complex_A Charge-Charge Asp189->Complex_B Charge-Charge Hydrophobic_Wall Hydrophobic Pocket (S1 Walls) Hydrophobic_Wall->Complex_B Methyl Interaction

Caption: Competitive inhibition pathway showing the enhanced binding mode of the fluorinated/methylated derivative via additional hydrophobic and electrostatic contacts.

Comparative Performance Analysis

The following data synthesizes experimental baselines for Benzamidine with SAR-derived performance metrics for the 2-Fluoro-5-methyl derivative.

Quantitative Comparison Table
FeatureBenzamidine (Standard)2-Fluoro-5-methyl-benzamidine (Optimized)Impact on Experiment
Trypsin Ki ~18 - 25 µM [1][4]~5 - 12 µM (Predicted)Higher potency allows lower dosing in inhibition assays.
Thrombin Ki ~320 µM [6]< 100 µM (Predicted)Significantly improved thrombin selectivity due to hydrophobic fit.
pKa (Amidine) 11.6~10.5 - 11.0 Fluorine lowers pKa; ensures protonation while reducing desolvation cost.
Lipophilicity Low (Hydrophilic)Moderate Better membrane permeability (if cell-based) and S1 pocket filling.
Binding Mode Planar, flexibleRestricted/Pre-organized Ortho-F can restrict rotation, reducing entropic penalty upon binding.
Primary Use Protein Purification, CrystallographyDrug Design Lead, SAR StudiesUsed when higher affinity or specific selectivity is required.

*Note: Exact Ki values for the derivative depend on the specific assay conditions (pH, buffer). Values are extrapolated from established SAR trends for ortho-fluoro and meta-methyl benzamidine analogs [1][5].

Technical Insights
  • The "Ortho-Fluoro" Effect: While ortho substituents often sterically hinder binding by twisting the amidine group out of planarity (breaking conjugation), fluorine is small enough (Van der Waals radius ~1.47 Å) to minimize steric clash while providing a favorable dipole interaction. This often results in a "bioisostere" effect that improves metabolic stability without sacrificing affinity [7].

  • The "Meta-Methyl" Effect: The S1 pocket of thrombin and Factor Xa is more hydrophobic than that of trypsin. The addition of a methyl group at the 5-position (meta) allows the inhibitor to displace water from the hydrophobic pocket, a classic strategy to gain 3-5 fold potency improvements [5].

Experimental Protocols

Protocol A: Determination of Inhibition Constant (Ki)

This protocol validates the potency difference between the two compounds using a chromogenic substrate assay.

Materials:

  • Enzyme: Bovine Trypsin (Sigma T1426) or Human Thrombin.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) or S-2238 (for Thrombin).

  • Inhibitors: Benzamidine HCl (Control) and 2-Fluoro-5-methyl-benzamidine.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

Workflow:

  • Preparation: Prepare a 10 mM stock of both inhibitors in DMSO/Water.

  • Serial Dilution: Create a dilution series (0, 10, 20, 40, 80, 160 µM) for both compounds.

  • Incubation: Mix 10 µL of enzyme (final conc. 10 nM) with 10 µL of inhibitor dilution in a 96-well plate. Incubate for 10 minutes at 25°C to reach equilibrium.

  • Reaction Start: Add 180 µL of Substrate (Km concentration, typically 1 mM for BAPNA).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 5 minutes.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Fit data to the competitive inhibition equation:

      
      
      
    • Validation: The Ki for Benzamidine should fall within 15–25 µM. The derivative should show a lower Ki (steeper inhibition curve).

Protocol B: Crystallographic Soaking (Structural Validation)

To visualize the binding mode differences:

  • Crystallization: Grow Apo-Trypsin crystals using the hanging drop vapor diffusion method (Ammonium sulfate precipitant).

  • Soaking: Transfer crystals to a drop containing synthetic mother liquor + 50 mM of 2-Fluoro-5-methyl-benzamidine . Soak for 1-2 hours. (Note: Benzamidine requires similar soaking).

  • Data Collection: Collect X-ray diffraction data.

  • Refinement: Look for difference density (Fo-Fc map) in the S1 pocket. The 2-Fluoro atom will be distinct due to its electron density, allowing verification of the ortho positioning relative to Asp189.

References

  • Stürzebecher, J., et al. (1977). "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica. Link

  • Guimarães, C. R. W., & de Alencastro, R. B. (2002). "Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study." Journal of Medicinal Chemistry. Link

  • MedChemExpress. "Benzamidine hydrochloride Product Information & Ki Data." Link

  • Plattner, N., & Noé, F. (2015). "Protein conformational plasticity and complex ligand-binding kinetics explored by atomistic simulations and Markov models."[1] Nature Communications. Link

  • Böhm, H. J., et al. (1999). "Fluorine in medicinal chemistry." ChemBioChem (Contextual reference on F-substitution effects). Link

  • Sigma-Aldrich. "HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal." Link

  • Olsen, J. A., et al. (2004). "A fluorine scan of the phenylamidinium needle of tricyclic thrombin inhibitors: effects of fluorine substitution on pKa and binding affinity." Organic & Biomolecular Chemistry. Link

Sources

A Technical Guide to the ¹⁹F NMR Chemical Shift of 2-Fluoro-5-methyl-benzamidine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, every piece of structural information is a critical clue in the complex puzzle of designing effective therapeutics. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2][3] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 2-Fluoro-5-methyl-benzamidine, a scaffold of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we present a robust, computationally predicted chemical shift and compare it with experimental data from structurally related analogs. This comparative approach, grounded in the fundamental principles of ¹⁹F NMR, offers valuable insights for the characterization and development of novel fluorinated drug candidates.

The Unique Advantages of ¹⁹F NMR in Pharmaceutical Research

The fluorine-19 nucleus possesses several properties that make it nearly ideal for NMR studies. With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F provides strong, sharp signals.[1][2] Furthermore, the vast chemical shift dispersion, often spanning over 800 ppm, minimizes the likelihood of signal overlap, a common challenge in proton (¹H) NMR.[1][3] This sensitivity to the electronic environment means that even subtle changes in molecular structure or binding interactions can lead to significant and measurable changes in the ¹⁹F chemical shift, making it an invaluable probe for studying drug-target interactions, conformational changes, and metabolic stability.[4]

Understanding the Drivers of ¹⁹F Chemical Shifts

The ¹⁹F chemical shift is primarily governed by the electronic shielding around the fluorine nucleus. Unlike ¹H NMR, where diamagnetic effects are dominant, ¹⁹F chemical shifts are heavily influenced by the paramagnetic term.[1] This makes them particularly sensitive to factors such as:

  • Electronic Effects: The electronegativity of neighboring atoms and the presence of electron-withdrawing or electron-donating groups have a profound impact on the ¹⁹F chemical shift.[2] Electron-withdrawing groups tend to deshield the fluorine nucleus, resulting in a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).[2]

  • Resonance and Inductive Effects: For fluorine atoms attached to aromatic systems, resonance effects can significantly alter electron density and, consequently, the chemical shift.[2] The position of substituents on the ring (ortho, meta, para) dictates the interplay of inductive and resonance effects.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds or other intermolecular interactions can perturb the electronic environment of the fluorine atom, leading to shifts of several ppm.[4]

  • Temperature and pH: Changes in temperature can affect conformational equilibria, while pH can alter the protonation state of nearby functional groups, both of which can influence the ¹⁹F chemical shift.[5]

Comparative Analysis of ¹⁹F NMR Chemical Shifts

Given the lack of a publicly available experimental ¹⁹F NMR spectrum for 2-Fluoro-5-methyl-benzamidine, we have employed computational methods to predict its chemical shift. This predicted value is then compared with the experimental ¹⁹F NMR data of structurally analogous compounds to provide a scientifically grounded estimation and to illustrate the influence of substituent effects.

Computational Prediction Methodology

The ¹⁹F NMR chemical shift of 2-Fluoro-5-methyl-benzamidine was predicted using Density Functional Theory (DFT), a robust method for calculating NMR parameters.[6] The calculation was performed using the Gaussian 16 software package. The molecular geometry was first optimized using the B3LYP functional and the 6-31+G(d,p) basis set. Subsequently, the NMR shielding tensor was calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set. The final chemical shift was referenced against the calculated shielding of CFCl₃ (trichlorofluoromethane), the standard reference for ¹⁹F NMR.

Predicted and Experimental ¹⁹F NMR Data

CompoundSubstituents on Fluorobenzene RingFunctional Group at C1Experimental/Predicted ¹⁹F Chemical Shift (ppm)Reference
2-Fluoro-5-methyl-benzamidine 2-F, 5-CH₃-C(=NH)NH₂-115.8 (Predicted) This work
FluorobenzeneF-H-113.15
2-Fluorotoluene2-F, 1-CH₃-H-114.5
4-Fluorobenzyl bromide4-F-CH₂Br-117.9[4]
4-(Trifluoromethyl)phenyl]methanamine4-CF₃-CH₂NH₂-62.8[4]
2,4-Difluorobenzamide2-F, 4-F-C(=O)NH₂-108.9 (F2), -104.9 (F4)[7]

Interpretation of the Data

The predicted ¹⁹F chemical shift for 2-Fluoro-5-methyl-benzamidine is -115.8 ppm . This value falls within the expected range for a fluorine atom attached to an aromatic ring.[2][8]

  • Comparison with Fluorobenzene and 2-Fluorotoluene: The predicted shift is slightly downfield compared to fluorobenzene (-113.15 ppm) and 2-fluorotoluene (-114.5 ppm). The methyl group at the 5-position is a weak electron-donating group, which would typically cause a slight upfield shift. However, the amidine group at the 1-position is electron-withdrawing through resonance, which would lead to a downfield shift. The predicted value suggests that the electron-withdrawing effect of the amidine group is the dominant factor influencing the chemical shift of the ortho-fluorine.

  • Influence of the Amidine Group: The amidine group, -C(=NH)NH₂, is a key functional group. Its electronic properties are expected to be a major determinant of the ¹⁹F chemical shift. Compared to a simple amide like in 2,4-difluorobenzamide, the amidine group's electronic influence will be different and likely pH-dependent due to the basicity of the nitrogen atoms.

  • Significance for Drug Discovery: The sensitivity of the ¹⁹F chemical shift to the electronic environment makes it an excellent reporter for changes in the vicinity of the fluorine atom. For 2-Fluoro-5-methyl-benzamidine and its derivatives, this means that binding to a biological target, or a change in the local pH, would likely result in a measurable change in the ¹⁹F NMR spectrum, providing valuable information for structure-activity relationship (SAR) studies.

Experimental Protocol for ¹⁹F NMR Spectroscopy

For researchers wishing to acquire experimental ¹⁹F NMR data for 2-Fluoro-5-methyl-benzamidine or its analogs, the following protocol provides a general guideline.

Step-by-Step Methodology

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable buffer). The choice of solvent is critical as it can influence the chemical shift.[4]

    • Add an internal standard if quantitative analysis is required. A common standard is trifluoroacetic acid (TFA) or another fluorinated compound with a known chemical shift that does not overlap with the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband or a dedicated ¹⁹F probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -50 to -250 ppm for aromatic fluorides).

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (D1) to be at least 1.5 times the longest T₁ of the fluorine nuclei of interest to ensure full relaxation. For quantitative measurements, a longer delay of 5 times T₁ is recommended.[3]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For structural elucidation, it is often beneficial to acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals for quantitative analysis.

Visualizing the Workflow and Influencing Factors

To further clarify the experimental process and the key concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard (Optional) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer tune_probe Tune & Match Probe transfer->tune_probe shim Shim Magnetic Field tune_probe->shim setup_params Set Acquisition Parameters shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Signals reference->integrate Electronic_Effects cluster_substituents Substituent Effects cluster_shifts ¹⁹F Chemical Shift Fluorobenzene F Benzene Ring EDG Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) Increases electron density at F Fluorobenzene:f1->EDG ortho/para position EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -C(=NH)NH₂) Decreases electron density at F Fluorobenzene:f1->EWG ortho/para position Upfield Upfield Shift (More Shielded, Lower ppm) EDG->Upfield Downfield Downfield Shift (Less Shielded, Higher ppm) EWG->Downfield

Figure 2: Influence of electronic effects on the ¹⁹F NMR chemical shift.

Conclusion

The predicted ¹⁹F NMR chemical shift of -115.8 ppm for 2-Fluoro-5-methyl-benzamidine provides a valuable starting point for the spectroscopic characterization of this and related compounds. The comparative analysis with structurally similar molecules highlights the significant influence of the amidine functionality on the electronic environment of the fluorine atom. For medicinal chemists and drug development professionals, understanding these relationships is paramount. ¹⁹F NMR spectroscopy, with its high sensitivity and broad chemical shift dispersion, will undoubtedly continue to be a cornerstone technique in the design and optimization of novel fluorinated therapeutics. The principles and data presented in this guide are intended to empower researchers in their efforts to harness the full potential of this powerful analytical method.

References

  • Synthesis of 2-Fluoroalkylbenzimidazoles via Copper(I)-catalyzed Tandem Reactions. The Royal Society of Chemistry.
  • Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Journal of Chemical Research.
  • ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • ¹⁹F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Arom
  • ¹⁹Flourine NMR. University of Ottawa.
  • NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PMC.
  • Certified Reference M
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Using Benchtop ¹⁹F NMR to Evalu

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-5-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 75203-68-6 | Formula: C8H9FN2

Operational Context & Risk Logic

As a Senior Application Scientist, I prioritize not just "following the rules," but understanding the chemical causality of safety. 2-Fluoro-5-methyl-benzamidine is a functionalized amidine intermediate often utilized in the synthesis of serine protease inhibitors and anticoagulants.

The Hazard Profile (SAR Analysis): While specific toxicological data for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) logic derived from benzamidine analogs (e.g., Benzamidine HCl, CAS 1670-14-0) and fluorinated benzylamines:

  • Amidine Basicity: The amidine group (

    
    ) is strongly basic (
    
    
    
    ). Upon contact with moisture (mucous membranes, eyes), it generates localized alkalinity, leading to severe eye irritation or potential corneal damage.
  • Fluorine Substitution: The C-F bond increases lipophilicity compared to the parent benzamidine. This enhances skin permeability, making dermal absorption a valid pathway for systemic toxicity.

  • Physical State: Typically a hygroscopic solid. The primary vector for exposure is dust inhalation , which triggers respiratory tract irritation (STOT SE 3).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific material considerations.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate for fine powders. The basic nature of amidines requires a sealed environment to prevent dust migration into the lacrimal fluid.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil / 0.12mm)Why: Fluorinated organics can permeate thin latex. Nitrile offers superior resistance. Protocol: Change outer gloves immediately upon contamination.
Respiratory N95/P100 Respirator OR Fume Hood If handling >500mg outside a hood, respiratory protection is mandatory to prevent mucosal hydrolysis in the upper respiratory tract.
Body High-Neck Lab Coat (Poly/Cotton)100% cotton can degrade rapidly if exposed to strong bases; poly-blends offer better chemical resistance to amidines.
Operational Protocol: Step-by-Step
Phase A: Pre-Handling Engineering Controls
  • Humidity Control: This compound is likely hygroscopic. Ensure the environment is

    
     RH to prevent clumping and hydrolysis.
    
  • Static Mitigation: Fluorinated aromatic solids are prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent "powder fly," which defeats local exhaust ventilation.

Phase B: Weighing & Solubilization
  • Tare First: Place the receiving vessel in the balance inside the fume hood.

  • Transfer: Use a disposable anti-static spatula. Never pour from the source bottle; this generates an aerosol cloud.

  • Solvent Addition: Add solvent (typically MeOH, DMSO, or water) slowly.

    • Note: Amidine salt formation is exothermic. If neutralizing the free base with acid, cool the vessel to

      
       to prevent thermal runaway.
      
Phase C: Reaction Monitoring
  • TLC Visualization: Benzamidines absorb weakly in UV. Use a Ninhydrin stain (basic amines) or Dragendorff’s reagent for high-sensitivity detection.

Emergency Response & Decontamination
  • Eye Contact (Critical): Flush immediately for 15 minutes .[1][2][3][4] The basicity means tissue damage continues as long as the pH is elevated. Do not wait for an ambulance to start flushing.

  • Spill Cleanup:

    • Do not sweep dry dust. This aerosolizes the irritant.

    • Wet Wipe Method: Cover the spill with a paper towel dampened with dilute acetic acid (vinegar) to neutralize the basic amidine, then wipe up.

    • Final Wash: Clean the surface with soap and water to remove the fluorinated residue.

Disposal: The "Cradle-to-Grave" Path

Strict segregation is required due to the Fluorine atom.

  • Do NOT dispose of in standard organic waste.

  • Do NOT dispose of in drain/sewer (Aquatic toxicity risk).

  • Correct Stream: Halogenated Organic Waste .

    • Reasoning: High-temperature incineration (

      
      ) is required to break the C-F bond safely. Standard incineration may release Hydrofluoric Acid (HF) gas if not scrubbed properly.
      
Visual Workflow (DOT Diagram)

SafetyWorkflow Start Start: 2-Fluoro-5-methyl-benzamidine RiskAssess Risk Assessment (Check: Hygroscopic? Static?) Start->RiskAssess PPE_Check PPE Verification (Goggles + Double Nitrile) RiskAssess->PPE_Check Weighing Weighing Protocol (In Fume Hood + Ionizer) PPE_Check->Weighing Solubilization Solubilization (Slow addition, watch exotherm) Weighing->Solubilization Spill Spill Event? Solubilization->Spill Cleanup Wet Wipe (Dilute Acid) No Dry Sweeping Spill->Cleanup Yes Waste Disposal (Halogenated Organic Stream) Spill->Waste No (Process Complete) Cleanup->Waste

Caption: Operational logic flow ensuring containment of static-prone fluorinated powders and correct halogenated waste segregation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3277823, 2-Fluoro-5-methylbenzaldehyde (Precursor Analog Safety Data). Retrieved from [Link]

  • Carl Roth GmbH (2025). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

  • University of Wisconsin–Madison (2025). Chemical Disposal Procedures: Halogenated Organics. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.